![molecular formula C9H14N2OS B7516822 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. MTAA is a derivative of 2-aminoacetophenone and has a molecular formula of C12H15NO2S. In
Applications De Recherche Scientifique
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential applications in various scientific research fields. Some of the areas where 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been investigated include:
1. Cancer Research: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and arresting the cell cycle. It has been studied as a potential chemotherapeutic agent for various types of cancer, including breast, lung, and colon cancer.
2. Neurodegenerative Diseases: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with these diseases.
3. Infectious Diseases: 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been studied for its potential antimicrobial properties against various bacterial and fungal infections. It has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans, among others.
Mécanisme D'action
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide also modulates the activity of various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and modulate the activity of various signaling pathways. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured through various assays such as cell viability assays, Western blotting, and ELISA. However, 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide also has some limitations. It is relatively unstable and can degrade over time, which may affect its biological activity. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide research. Some of the areas that warrant further investigation include:
1. Optimization of
In Vivo
Studies: Further in vivo studies are needed to evaluate the efficacy and safety of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide in animal models.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide in humans.
4. Structure-Activity Relationship Studies: Further structure-activity relationship studies may help identify more potent and selective 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide derivatives.
Conclusion:
In conclusion, 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide is a chemical compound that has potential applications in various scientific research fields. Its mechanism of action involves the modulation of various signaling pathways and inhibition of enzyme activity. 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide has been shown to have promising effects in inhibiting cancer cell growth, protecting against neurodegenerative diseases, and inhibiting microbial growth. Further research is needed to optimize its synthesis method, evaluate its efficacy and safety in vivo and in clinical trials, and identify more potent and selective derivatives.
Méthodes De Synthèse
Further optimization of the synthesis method may lead to improved yields and purity of 2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide, which may enhance its biological activity.
2.
Propriétés
IUPAC Name |
2-[methyl(1-thiophen-2-ylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7(8-4-3-5-13-8)11(2)6-9(10)12/h3-5,7H,6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQJUHCEGTBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

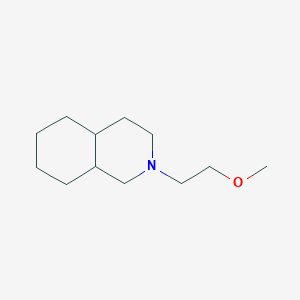
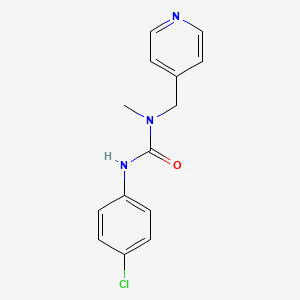
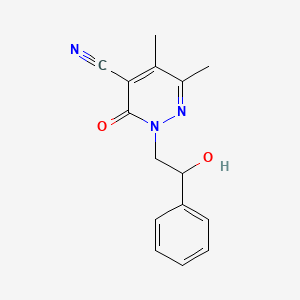
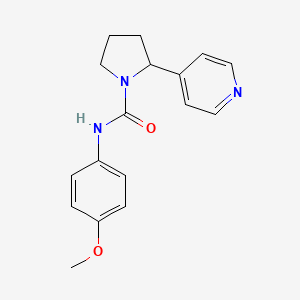
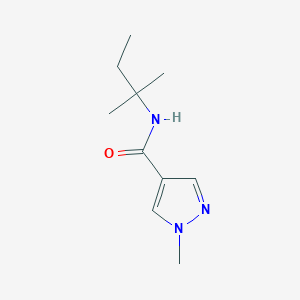
![2-[(4-Chlorophenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516779.png)
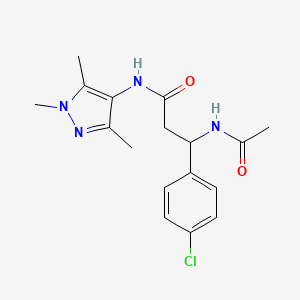
![1,3,5-trimethyl-N-[1-(2-methylphenyl)ethyl]pyrazole-4-carboxamide](/img/structure/B7516788.png)
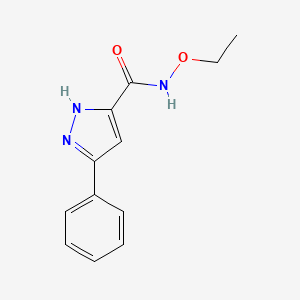
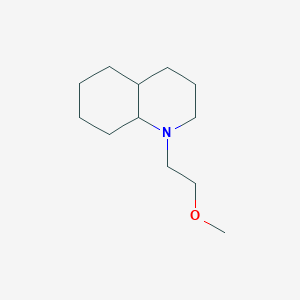
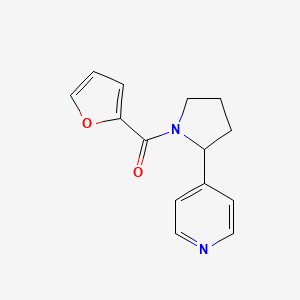
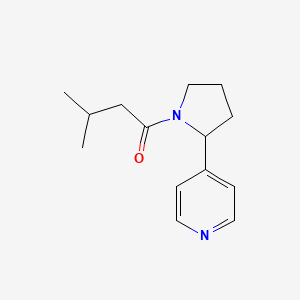
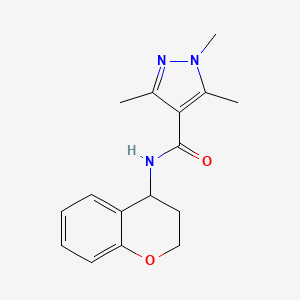
![(2,5-Dimethylfuran-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516837.png)